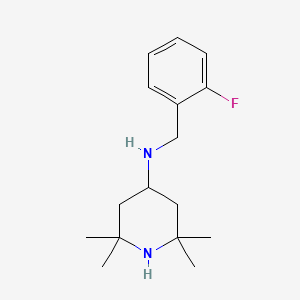![molecular formula C24H18FN3O2 B2563425 1-(4-fluorophényl)-8-méthoxy-3-(4-méthoxyphényl)-1H-pyrazolo[4,3-c]quinoléine CAS No. 901021-29-2](/img/structure/B2563425.png)
1-(4-fluorophényl)-8-méthoxy-3-(4-méthoxyphényl)-1H-pyrazolo[4,3-c]quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring. In this particular compound, the quinoline core is further substituted with fluorophenyl and methoxyphenyl groups, and a pyrazole ring is also attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with additional rings and substituents. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-donating and -withdrawing groups present. For instance, the fluorophenyl groups might make the compound more reactive towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings might make the compound relatively nonpolar and insoluble in water .Applications De Recherche Scientifique
Activité antileishmanienne
La leishmaniose, causée par des parasites protozoaires du genre Leishmania, est une maladie tropicale négligée (MTN) qui touche des millions de personnes chaque année. Le nouveau composé (E)-3-(4-chlorophényl)-1-(2-fluoro-4-méthoxyphényl)-2-propén-1-one, synthétisé à partir du 4-chlorobenzaldéhyde et de la 2′-fluoro-4′-méthoxyacétophénone, s'avère prometteur comme agent antileishmanien . Sa structure de chalcone halogénée le rend approprié pour des études plus approfondies afin de lutter contre cette maladie débilitante.
Potentiel anticancéreux
Les dérivés fluorés de la pyrazolo[3,4-d]pyrimidine, y compris ceux contenant un cycle hétérocyclique 1,3,4-thiadiazole, ont été évalués pour leurs propriétés anticancéreuses . L'étude du potentiel de notre composé en thérapie anticancéreuse pourrait fournir des informations précieuses.
Activité antibactérienne
La condensation de la 3-(4-fluorophényl)-3-(4-méthoxyphényl)-1-propanamine avec des aldéhydes et des cétones aromatiques, suivie d'une réduction, a produit des amines propanaryl secondaires présentant une forte activité antibactérienne . L'exploration plus approfondie de son potentiel antibactérien pourrait être bénéfique.
Propriétés antioxydantes
Le N-(1,3-dioxoisoindolin-2-yl)-3-((4-méthoxyphényl)amino)propanamide et le 3-((4-méthoxyphényl)amino)-N’-(1-(naphtalén-1-yl)-éthylidène)propanehydrazide présentent une activité antioxydante environ 1,4 fois supérieure à celle de l'acide ascorbique . Il est nécessaire d'étudier leur rôle dans la gestion du stress oxydatif.
Études de stabilité et de mécanisme
Comprendre la stabilité et les mécanismes des différents isomères du 1,3,4-oxadiazole, y compris l'isomère 1,2,3, est crucial pour des applications futures . La structure unique de ce composé peut fournir des informations sur le développement de nouveaux médicaments.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-29-18-9-3-15(4-10-18)23-21-14-26-22-12-11-19(30-2)13-20(22)24(21)28(27-23)17-7-5-16(25)6-8-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMZGOPEMKDFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)
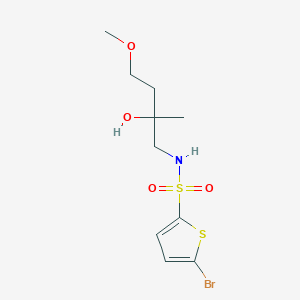
![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)


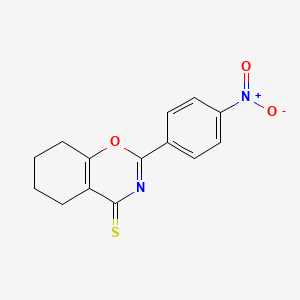
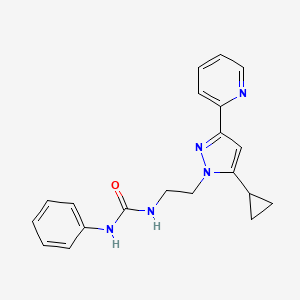
![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2563356.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2563357.png)
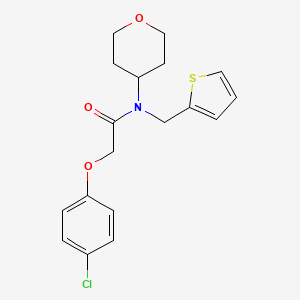
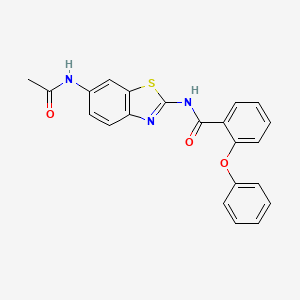
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide](/img/structure/B2563360.png)
![11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2563362.png)
